Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Overview
Description
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound with the molecular formula C8H6BrNO2S and a molecular weight of 260.11 g/mol . This compound is notable for its unique structure, which includes a thieno[3,2-b]pyrrole core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride . This reaction is carried out under anhydrous conditions to ensure the purity and yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Alkylation and Acylation: The compound can be alkylated or acylated to form various derivatives.
Common Reagents and Conditions
N-Iodo-succinimide: in N,N-dimethyl-formamide at room temperature for alkylation reactions.
N-Chloro-succinimide: , sodium iodide, and sodium sulfate in acetone for substitution reactions.
Major Products Formed
Scientific Research Applications
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound and its derivatives are explored for their potential therapeutic properties.
Material Science: Derivatives of this compound have been studied for their photochromic properties, making them useful in the development of smart materials and molecular switches.
Mechanism of Action
its derivatives are known to interact with various molecular targets and pathways, including inhibition of enzymes such as CYP1A2, CYP2C19, and CYP2C9. These interactions can lead to various biological effects, making the compound a subject of interest in pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Uniqueness
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to its specific substitution pattern and the presence of a bromine atom, which allows for further functionalization and derivatization. This makes it a versatile building block in synthetic chemistry and a valuable compound in various research fields .
Properties
IUPAC Name |
methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2S/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMSYEZKZFUHPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656847 | |
Record name | Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105187-36-7 | |
Record name | Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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